molecular formula C13H21NO5 B13900155 (1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B13900155
M. Wt: 271.31 g/mol
InChI Key: TYUQYVAXNUHBAT-XFWSIPNHSA-N
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Description

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a hydroxyl group at position 5, and a carboxylic acid moiety at position 2. The Boc group enhances stability during synthetic processes, while the hydroxyl and carboxylic acid groups provide sites for hydrogen bonding and derivatization .

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(1R,3R,4R,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(18)14-7-4-5-8(9(15)6-7)10(14)11(16)17/h7-10,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+,9+,10-/m1/s1

InChI Key

TYUQYVAXNUHBAT-XFWSIPNHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]([C@@H]1C(=O)O)[C@H](C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)O

Origin of Product

United States

Preparation Methods

Synthesis of the Azabicyclo[2.2.2]octane Core

The bicyclic ring system is typically constructed via cyclization reactions starting from suitable piperidine or pyrrolidine precursors. One common approach involves intramolecular cyclization of amino acid derivatives or related nitrogen-containing intermediates.

  • As per patent US10815241B2, optically active azabicyclo ring derivatives are synthesized using chiral precursors and controlled cyclization conditions to ensure the desired stereochemistry at multiple centers, including the 1R,3R,4R,5S configuration required for this compound.

Introduction of the 5-Hydroxy Group

The hydroxy substituent at the 5-position is introduced via stereoselective hydroxylation or reduction of a precursor ketone or alkene intermediate.

  • The method described in EP2889288A1 patent focuses on high-purity production of cis-5-hydroxy-2-piperidinecarboxylic acid derivatives by selective oxidation and purification steps, which can be adapted to the azabicyclo[2.2.2]octane system to yield the 5-hydroxy substituent with stereochemical fidelity.

Protection of the Nitrogen with tert-Butoxycarbonyl Group

The nitrogen atom at position 2 is protected using the tert-butoxycarbonyl (t-BOC) group to prevent unwanted reactions during further functionalization.

  • The t-BOC protection is typically performed by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, ensuring selective protection without affecting other functional groups.

Representative Synthesis Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Chiral precursor, acid/base catalysis Formation of azabicyclo[2.2.2]octane core with stereocenters
2 Stereoselective hydroxylation Oxidizing agent (e.g., OsO4, m-CPBA) or enzymatic hydroxylation Introduction of 5-hydroxy group with cis stereochemistry
3 Nitrogen protection Di-tert-butyl dicarbonate, base (e.g., triethylamine) Formation of tert-butoxycarbonyl protected amine
4 Carboxylation/oxidation Oxidizing agent (e.g., KMnO4, NaClO2) or organometallic carboxylation Introduction of 3-carboxylic acid group

Research Findings and Optimization

  • High stereochemical purity is critical; asymmetric synthesis or chiral resolution methods are employed to achieve the (1R,3R,4R,5S) configuration.
  • The use of protective groups such as t-BOC is essential to prevent side reactions during multi-step synthesis.
  • Purification methods including crystallization and chromatographic techniques are optimized to isolate the compound with high purity, as described in EP2889288A1.
  • Yields and stereoselectivity depend heavily on the choice of reagents and reaction conditions, with milder oxidants preferred to avoid racemization or over-oxidation.

Summary Table of Key Literature Sources

Source Type Reference ID Key Contribution
Patent EP2889288A1 Method for purifying cis-5-hydroxy piperidine derivatives; stereoselective hydroxylation and purification
Patent US10815241B2 Synthesis of optically active azabicyclo ring derivatives with controlled stereochemistry
Patent US7420079B2 Methods for protection (t-BOC) and functionalization of nitrogen and carboxylic acid groups in related bicyclic systems
Chemical Database ChemBK Basic compound information and identifiers (limited synthetic detail)

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in both research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of bicyclo[2.2.2]octane derivatives with varying substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid Boc (2), -OH (5), -COOH (3) C₁₄H₂₁NO₅ High polarity due to -OH; potential for hydrogen bonding in drug design
di-endo-3-Tert-butoxycarbonylaminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid Boc (3), -COOH (2), double bond (5) C₁₄H₂₁NO₄ Lower polarity (double bond reduces solubility); m.p. 117–120°C; 63% synthesis yield
(1S,3S,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid Boc (2), =O (5), -COOH (3) C₁₄H₁₉NO₅ Increased electrophilicity at C5 due to ketone; used in oxidation-sensitive intermediates
(1S,3S,4R)-2-(Tert-butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid Boc (2), CH₂ (5), -COOH (3) C₁₅H₂₁NO₄ Enhanced lipophilicity; potential for radical reactions at methylene group

Key Observations

Polarity and Solubility: The hydroxyl group in the target compound increases polarity compared to analogs with methylene (C₁₅H₂₁NO₄) or ketone (C₁₄H₁₉NO₅) groups. This may enhance aqueous solubility but reduce membrane permeability . The double bond in di-endo-3-Boc-oct-5-ene-2-carboxylic acid (C₁₄H₂₁NO₄) lowers melting point (117–120°C) compared to saturated analogs .

Synthetic Utility: The Boc group is retained across all analogs for nitrogen protection during synthesis. However, the hydroxyl group in the target compound may complicate reactions requiring anhydrous conditions . The methylene-substituted analog (C₁₅H₂₁NO₄) is more reactive toward cycloaddition or halogenation due to its unsaturated bridge .

Safety and Handling: Compounds in this class (e.g., C₁₅H₂₁NO₄) exhibit acute toxicity (H302: harmful if swallowed) and irritancy (H315: skin irritation; H319: eye irritation).

Biological Activity

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl group and a hydroxyl group, which may influence its pharmacological properties.

  • IUPAC Name : (1R,3R,4R,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid
  • CAS Number : 2891580-33-7
  • Molecular Formula : C13H21NO5
  • Molar Mass : 271.31 g/mol
  • Purity : 95% .

Biological Activity

Research has indicated that the biological activity of this compound may be linked to its interactions with various biological targets:

  • Inhibition of Enzymes : Preliminary studies suggest that azabicyclic compounds can inhibit enzymes involved in lipid metabolism and inflammatory pathways. Specifically, compounds similar to this compound have shown inhibitory effects on N-acylethanolamine acid amidase (NAAA), which is implicated in inflammatory processes .
  • Neuroprotective Effects : Some derivatives of azabicyclic compounds have been evaluated for their neuroprotective properties in models of neurodegenerative diseases. These studies indicate potential benefits in modulating pathways associated with Alzheimer’s disease .
  • Pharmacokinetics : The pharmacokinetic profile of related azabicyclic compounds has been studied extensively, revealing important parameters such as clearance rates and volume of distribution. For instance, compounds in this class have demonstrated high clearance rates and significant brain penetration capabilities .

Case Studies

  • In Vitro Studies : In vitro assays have shown that azabicyclic compounds can significantly reduce the activity of specific enzymes involved in inflammation and pain pathways, suggesting their potential utility as therapeutic agents in managing chronic inflammatory conditions .
  • Animal Models : In vivo studies using mouse models have provided insights into the pharmacodynamics of these compounds. For example, one study reported that a closely related compound exhibited high clearance (99 mL/min/kg) and a half-life of approximately 0.48 hours after intravenous administration .

Data Table

PropertyValue
IUPAC Name(1R,3R,4R,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid
CAS Number2891580-33-7
Molecular FormulaC13H21NO5
Molar Mass271.31 g/mol
Purity95%
Biological TargetsNAAA, FAAH
Pharmacokinetic ParametersHigh clearance; short half-life

Q & A

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure gloves are inspected for integrity before use to avoid skin contact .
  • Respiratory Protection: Use P95 (US) or P1 (EU) particulate filters for minor exposures; OV/AG/P99 (US) or ABEK-P2 (EU) filters are recommended for higher-risk scenarios .
  • Ventilation: Work in a fume hood to prevent inhalation of dust or vapors. Avoid aerosol formation during weighing or transfer .
  • Storage: Store at 2–8°C in a dry, sealed container to maintain stability .
  • Spill Management: Collect spills using non-sparking tools, place in sealed containers, and dispose via licensed waste handlers. Prevent entry into drains .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity. Compare retention times against a certified reference standard .
  • Spectroscopy: Confirm stereochemistry via 1^1H/13^{13}C NMR, focusing on bicyclic proton coupling patterns and tert-butoxycarbonyl (BOC) group signals (e.g., δ ~1.4 ppm for tert-butyl protons) .
  • Mass Spectrometry: Perform HRMS (ESI+) to verify molecular weight (expected [M+H]+^+ ~268.3 g/mol based on C13_{13}H21_{21}NO4_4) .

Advanced: What experimental strategies can optimize stereochemical control during synthesis?

Answer:

  • Chiral Catalysts: Employ asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen kinetic resolution) to enhance enantiomeric excess (ee) at the 5-hydroxy and bicyclic centers .
  • Protecting Groups: Use BOC to shield the amine during ring formation, followed by selective deprotection under acidic conditions (e.g., TFA) .
  • Reaction Monitoring: Track stereochemical outcomes in real time using inline FTIR or chiral HPLC to adjust reaction parameters (temperature, solvent polarity) .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:

  • Literature Meta-Analysis: Cross-reference GHS classifications from OSHA, IARC, and ACGIH. Note that while some agencies classify components as potential carcinogens (e.g., H335 for respiratory irritation), others lack sufficient data .
  • In Vitro Testing: Conduct Ames tests for mutagenicity and MTT assays for acute cytotoxicity using human cell lines (e.g., HEK293) to generate lab-specific toxicity profiles .
  • Dose-Response Studies: Establish NOAEL (No Observed Adverse Effect Level) via rodent models, focusing on oral and dermal exposure routes .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at 2–8°C in a desiccator to prevent hydrolysis of the BOC group or oxidation of the hydroxyl moiety .
  • Light Sensitivity: Use amber glass vials to protect against UV degradation, especially if the compound contains conjugated double bonds .
  • Moisture Control: Seal containers under inert gas (N2_2 or Ar) to avoid hydration of the bicyclic ring .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states, focusing on steric hindrance from the bicyclo[2.2.2]octane framework and hydrogen bonding at the 5-hydroxy group .
  • MD Simulations: Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict nucleophilic attack sites on the carboxylic acid moiety .
  • Docking Studies: Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide derivatization for medicinal chemistry applications .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Recrystallization: Use ethyl acetate/hexane mixtures to exploit solubility differences between the product and byproducts .
  • Flash Chromatography: Employ silica gel with gradient elution (e.g., 10–50% EtOAc in hexane) to separate diastereomers .
  • Acid-Base Extraction: Partition between aqueous NaHCO3_3 and DCM to remove unreacted carboxylic acid precursors .

Advanced: How does the bicyclo[2.2.2]octane framework influence the compound’s physicochemical properties?

Answer:

  • Conformational Rigidity: The bicyclic structure restricts rotational freedom, increasing melting point and reducing solubility in nonpolar solvents .
  • Steric Effects: Hindrance from the BOC group directs regioselectivity in reactions (e.g., favoring carboxylate over amine functionalization) .
  • Hydrogen Bonding: The 5-hydroxy group participates in intramolecular H-bonding, stabilizing the crystal lattice and affecting dissolution kinetics .

Advanced: What methodologies validate the absence of genotoxicity in this compound?

Answer:

  • Comet Assay: Assess DNA damage in mammalian cells (e.g., CHO-K1) after 24-hour exposure .
  • Micronucleus Test: Evaluate chromosomal aberrations in bone marrow erythrocytes of treated rodents .
  • QSAR Modeling: Predict toxicity endpoints using software like Derek Nexus, cross-referenced with experimental data .

Basic: How should researchers mitigate risks when scaling up synthesis?

Answer:

  • Process Safety: Conduct calorimetry (e.g., RC1e) to identify exothermic peaks during BOC deprotection or ring-closing steps .
  • Solvent Selection: Replace low-boiling solvents (e.g., DCM) with safer alternatives (e.g., THF) to reduce flammability risks .
  • Waste Management: Neutralize acidic byproducts with NaHCO3_3 before disposal and adhere to EPA guidelines for azabicyclic waste .

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